Cleistanthin B
Overview
Description
Cleistanthin B, also known as Diphyllin O-glucoside, is an orally active arylnaphthalene lignan lactone glycoside . It is one of the toxic constituents of Cleistanthus collinus and has been found to be cytotoxic to normal and tumour cells . It exhibits anti-SARS-CoV-2 effects in Vero cells, with EC50 of 6.51 µM . It also exhibits antitumor, diuretic, and antihypertensive effects in vivo .
Synthesis Analysis
Cleistanthin B inhibits DNA synthesis in Chinese hamster ovary (CHO) cells and induces apoptosis in cervical carcinoma (SiHa) cells . It is also reported to be clastogenic and induces micronuclei formation and chromosomal aberrations .Molecular Structure Analysis
Cleistanthin B has a molecular formula of C27H26O12 . Its average mass is 542.488 Da and its monoisotopic mass is 542.142456 Da .Chemical Reactions Analysis
Cleistanthin B has been shown to inhibit DNA synthesis and induce apoptosis in cells . It also exhibits cytotoxic effects against a broad spectrum of normal and tumour cell lines .Physical And Chemical Properties Analysis
Cleistanthin B is an arylnaphthalene lignan lactone glycoside . It has a molecular formula of C27H26O12, an average mass of 542.488 Da, and a monoisotopic mass of 542.142456 Da .Scientific Research Applications
Anticancer Potential : Cleistanthin B has shown potential as an anticancer agent. It inhibits DNA synthesis in Chinese hamster ovary (CHO) cells and induces apoptosis in cervical carcinoma (SiHa) cells (Kumar et al., 1998). Additionally, it exhibits cytotoxic effects on both normal and tumor cells, with tumor cells being more sensitive to lower doses (Prabhakaran et al., 1996). Cleistanthin B was also found to be particularly effective against colorectal cancer cells (Sagar & Raveendran, 2022).
Toxicological Properties : Studies have explored the toxicological effects of cleistanthin B. It has been reported to exert severe toxic effects on lungs, brain, liver, heart, and kidneys in rats (Parasuraman et al., 2014). Furthermore, cleistanthin B, along with cleistanthin A, displayed significant diuretic effects in Wistar rats (Parasuraman & Raveendran, 2012).
Pharmacological Interactions : The compound has been studied for its effects on adrenergic and cholinergic receptors. It significantly inhibited the actions of alpha adrenergic and nicotinic cholinergic receptors (Parasuraman & Raveendran, 2011). In addition, cleistanthin B was found to be a noncompetitive α1 adrenergic blocker in guinea pig aorta, indicating vasodilatory action (Sahoo et al., 2021).
Computer-Aided Predictions : Computer-aided prediction tools have been used to predict the biological activity spectra, toxicity effects, and pharmacokinetic profiles of cleistanthin B, suggesting anticancer activity and effects on cardiovascular and renal systems (Parasuraman, 2016).
Biodistribution Properties : The biodistribution properties of cleistanthin B were investigated using magnetic resonance imaging in normal and tumoric animal models. It showed tumoric affinity in tumoric mice and exhibited higher grayscale intensities in certain tissues in rats (Parasuraman et al., 2012).
Future Directions
Cleistanthin B has shown potential as an anti-SARS-CoV-2 agent . Future preclinical studies may focus on optimizing functional drug delivery to virus-infected cells . Additionally, the structure-activity relationship prediction carried out for cleistanthins A and B indicated antihypertensive, antitumor, and neurotrophic factor enhancement properties , suggesting potential areas for future research.
properties
IUPAC Name |
9-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3H-benzo[f][2]benzofuran-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26O12/c1-33-16-6-12-13(7-17(16)34-2)25(39-27-24(31)23(30)22(29)19(8-28)38-27)14-9-35-26(32)21(14)20(12)11-3-4-15-18(5-11)37-10-36-15/h3-7,19,22-24,27-31H,8-10H2,1-2H3/t19-,22-,23+,24-,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGIWVGXMRUMNA-WBYCZGBQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C3C(=C2OC4C(C(C(C(O4)CO)O)O)O)COC3=O)C5=CC6=C(C=C5)OCO6)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=C3C(=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)COC3=O)C5=CC6=C(C=C5)OCO6)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501014455 | |
Record name | Cleistanthin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501014455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cleistanthin B | |
CAS RN |
30021-77-3 | |
Record name | Cleistanthin B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30021-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cleistanthin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030021773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cleistanthin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501014455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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